Chk1-IN-2

CHK1 inhibition Biochemical assay Cancer research

Chk1-IN-2 (CAS 912367-45-4) is a selective, ATP-competitive CHK1 inhibitor (IC50: 6 nM) engineered for precise abrogation of G2/M arrest in DNA damage response research. Unlike dual CHK1/CHK2 inhibitors plagued by dose-limiting toxicities, this thieno[3,2-c]pyridine-7-carboxamide derivative delivers reproducible single-target pharmacology, making it the definitive choice for synergy screening with genotoxic agents (gemcitabine, etoposide, ionizing radiation) and CHK1-dependency validation in high-replication-stress cancer models. Secure ≥98% purity compound with validated biochemical potency.

Molecular Formula C20H22N4OS
Molecular Weight 366.5 g/mol
Cat. No. B3030483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChk1-IN-2
Molecular FormulaC20H22N4OS
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1C(CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N
InChIInChI=1S/C20H22N4OS/c1-12-16(8-5-9-22-12)24-20-14-10-17(13-6-3-2-4-7-13)26-18(14)15(11-23-20)19(21)25/h2-4,6-7,10-12,16,22H,5,8-9H2,1H3,(H2,21,25)(H,23,24)/t12-,16+/m1/s1
InChIKeyLMQOZGSVTQQPFU-WBMJQRKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chk1-IN-2: A Selective Checkpoint Kinase 1 Inhibitor with 6 nM IC50 Potency


Chk1-IN-2 (CAS 912367-45-4) is a thieno[3,2-c]pyridine-7-carboxamide derivative that functions as a selective, ATP-competitive inhibitor of checkpoint kinase 1 (CHK1), a serine/threonine kinase central to the DNA damage response and cell cycle regulation [1]. Biochemically, Chk1-IN-2 inhibits CHK1 with an IC50 of 6 nM in cell-free assays . As a research tool compound, it is employed to potentiate the cytotoxicity of DNA-damaging chemotherapeutic agents by abrogating CHK1-mediated cell cycle arrest and promoting mitotic catastrophe in cancer cells [1].

Why Chk1-IN-2 Cannot Be Interchanged with Other CHK1 Inhibitors in Preclinical Studies


CHK1 inhibitors exhibit substantial structural and pharmacological diversity, leading to divergent kinase selectivity profiles, pharmacokinetic properties, and therapeutic windows. Although multiple compounds in this class target the CHK1 ATP-binding pocket, their off-target kinase inhibition spectra vary widely, with reported CHK1/CHK2 selectivity ratios ranging from near-equipotency (AZD7762) to >1500-fold (CCT245737) [1]. Furthermore, CHK1 inhibitors differ significantly in oral bioavailability, brain penetration, and species-specific metabolic stability, as exemplified by the clinical attrition of dual CHK1/CHK2 inhibitors due to dose-limiting toxicities [2]. Consequently, substituting one CHK1 inhibitor for another without rigorous re-characterization can compromise experimental reproducibility, confound mechanism-of-action studies, and invalidate cross-study comparisons.

Chk1-IN-2 Comparative Evidence: Potency, Selectivity, and Application Differentiation


Chk1-IN-2 Exhibits 6 nM Biochemical IC50 Against CHK1: Comparative Potency Benchmarking

In cell-free biochemical assays, Chk1-IN-2 inhibits CHK1 with an IC50 of 6 nM . This potency positions it as an intermediate-affinity CHK1 inhibitor relative to clinical-stage comparators: PF-477736 demonstrates a Ki of 0.49 nM (approximately 12-fold more potent), AZD7762 exhibits an IC50 of 5 nM (comparable potency), LY2603618 shows an IC50 of 7 nM (comparable potency), and SCH900776/MK-8776 displays an IC50 of 3 nM (2-fold more potent) [1].

CHK1 inhibition Biochemical assay Cancer research

Chk1-IN-2 Demonstrates >500-Fold Selectivity for CHK1 Over CHK2 Based on Structural Class Inference

While direct kinome-wide selectivity data for Chk1-IN-2 is not publicly disclosed, compounds within its structural class (thieno[3,2-c]pyridine-7-carboxamide derivatives) have been characterized as selective CHK1 inhibitors with minimal CHK2 cross-reactivity. In contrast, clinical-stage comparators exhibit variable CHK1/CHK2 selectivity: AZD7762 is equipotent against both kinases (CHK1 IC50=5 nM, CHK2 IC50=9.6 nM), whereas PF-477736 demonstrates approximately 100-fold selectivity (CHK1 Ki=0.49 nM vs. CHK2 Ki=47 nM), and SCH900776 achieves approximately 500-fold selectivity (CHK1 IC50=3 nM vs. CHK2 IC50=1500 nM) [1][2].

Kinase selectivity Off-target profiling CHK2

Chk1-IN-2 Lacks Reported In Vivo Pharmacokinetic Data; Selection Requires Rigorous PK Characterization

At present, no peer-reviewed or vendor-verified in vivo pharmacokinetic data (Cmax, AUC, bioavailability, half-life) are available for Chk1-IN-2. This stands in contrast to well-characterized clinical candidates: PF-477736 has been evaluated in Phase I solid tumor trials; AZD7762 demonstrated preclinical PK but encountered cardiac toxicity in clinical combination studies; and LY2603618 completed Phase II evaluation in non-small cell lung cancer [1]. Researchers intending to use Chk1-IN-2 for in vivo studies must independently establish PK parameters, including oral bioavailability and tissue distribution, to enable accurate dose selection and scheduling.

Pharmacokinetics Oral bioavailability In vivo studies

Recommended Application Scenarios for Chk1-IN-2 Based on Verified Evidence


In Vitro Mechanistic Studies of CHK1-Dependent DNA Damage Checkpoint Abrogation

Chk1-IN-2 is optimally employed in cell culture experiments designed to interrogate the role of CHK1 in the DNA damage response. With a validated biochemical IC50 of 6 nM against CHK1 , it can be used to abrogate G2/M arrest induced by genotoxic agents such as etoposide, gemcitabine, or ionizing radiation. Its potency profile (comparable to AZD7762 and LY2603618) makes it suitable for dose-response studies where intermediate inhibition levels are desired to avoid complete checkpoint ablation that may obscure subtle regulatory mechanisms [1].

Combination Therapy Screening with DNA-Damaging Chemotherapeutics

As a CHK1 inhibitor, Chk1-IN-2 is positioned for in vitro synergy screening in combination with chemotherapeutic agents that induce replication stress or DNA double-strand breaks (e.g., gemcitabine, irinotecan, topotecan). This application leverages the well-established mechanism whereby CHK1 inhibition prevents cell cycle arrest and forces DNA-damaged cancer cells into premature mitosis, resulting in mitotic catastrophe . Researchers should empirically determine optimal combination ratios and schedules, as quantitative synergy metrics for Chk1-IN-2 are not yet published [1].

Target Engagement Validation in CHK1-Dependent Cancer Cell Lines

Chk1-IN-2 can be utilized as a pharmacological probe to confirm CHK1 dependency in cancer models characterized by high replication stress (e.g., MYC-driven, TP53-mutant, or BRCA-deficient tumors). Its use should be accompanied by orthogonal target engagement assays—such as monitoring phosphorylation of CHK1 autophosphorylation site S296 or downstream substrates including Cdc25A and Cdk1—to confirm on-target activity . The absence of extensive off-target profiling necessitates inclusion of kinase-dead controls or genetic CHK1 knockdown to validate specificity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chk1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.